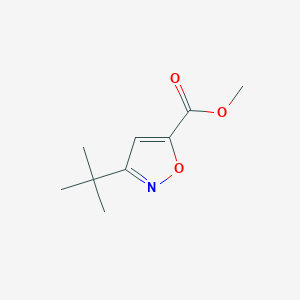
METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE
Cat. No. B3031052
M. Wt: 183.2 g/mol
InChI Key: FFPAIQCUBUFABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09023846B2
Procedure details


Pivaldehyde (1.10 mL, 10.0 mmol) was dissolved in dry DMF (10 mL), and NH2OH.H2O (0.590 mL of 55 wt % aqueous solution, 10.5 mmol) was added via syringe. The resulting mixture was stirred at room temperature for 4 h, NCS (1.40 g, 10.5 mmol) was added in small portions, and the resulting mixture was stirred at room temperature for 1 h. CuSO4.5H2O (75.0 mg, 0.300 mmol), methyl propiolate (1.07 mL, 12.0 mmol), and H2O (5 mL) were added followed by Cu powder (25.0 mg, 0.393 mmol). The resulting mixture was stirred at room temperature for 16 h and quenched with dilute aqueous NH4OH (2 mL). The aqueous solution was extracted with hexanes (3×30 mL), and then the combined organic extracts were dried over MgSO4 and filtered. The solvent was removed under reduced pressure to yield the title compound as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ: 6.88 (s, 1H), 3.96 (s, 3H), 1.36 (s, 9H).


Name
NH2OH.H2O
Quantity
0.59 mL
Type
reactant
Reaction Step Two


[Compound]
Name
CuSO4.5H2O
Quantity
75 mg
Type
reactant
Reaction Step Four



[Compound]
Name
Cu
Quantity
25 mg
Type
reactant
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH:5]=O)([CH3:4])[CH3:3].[NH2:7][OH:8].O.C1C(=O)N(Cl)C(=O)C1.[C:18]([O:22][CH3:23])(=[O:21])[C:19]#[CH:20]>CN(C=O)C.O>[CH3:23][O:22][C:18]([C:19]1[O:8][N:7]=[C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])[CH:20]=1)=[O:21] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)C=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
NH2OH.H2O
|
|
Quantity
|
0.59 mL
|
|
Type
|
reactant
|
|
Smiles
|
NO.O
|
Step Three
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Step Four
[Compound]
|
Name
|
CuSO4.5H2O
|
|
Quantity
|
75 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.07 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)(=O)OC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
[Compound]
|
Name
|
Cu
|
|
Quantity
|
25 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at room temperature for 1 h
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at room temperature for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with dilute aqueous NH4OH (2 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with hexanes (3×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic extracts were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
